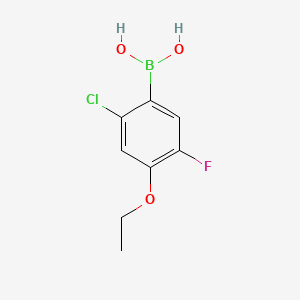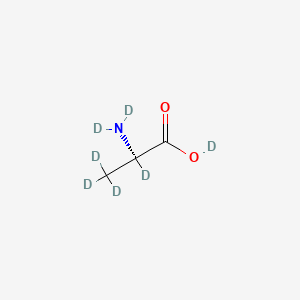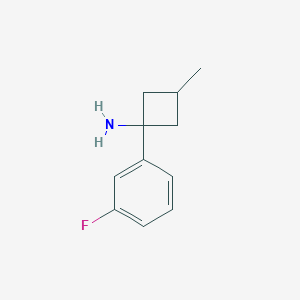
6-Fluoro isatinic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro isatinic anhydride can be achieved through several methods. One common approach involves the cyclization of anthranilic acids using phosgene, triphosgene, or ethyl chloroformate as the source of the carbonyl group . Another method involves the catalytic carbonylation of substituted anilines with carbon monoxide using palladium (II) catalysts . Additionally, the transformation of phthalic anhydride derivatives through reactions with trimethylsilyl azide can also yield isatoic anhydride derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. The use of phosgene and its analogs, although effective, is often avoided due to their high toxicity .
化学反応の分析
Types of Reactions: 6-Fluoro isatinic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while reduction can produce different reduced forms of the compound .
科学的研究の応用
6-Fluoro isatinic anhydride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-Fluoro isatinic anhydride involves its interaction with specific molecular targets and pathways. For example, isatin derivatives are known to inhibit monoamine oxidase enzymes, which play a key role in the catabolism of neuroamines . By inhibiting these enzymes, this compound can increase the levels of neurotransmitters such as dopamine in the brain, potentially offering therapeutic benefits for neurodegenerative diseases .
類似化合物との比較
Isatin: The parent compound, known for its pharmacological activity and use in synthetic chemistry.
Oxindole: A structurally similar compound with different chemical properties and applications.
Phthalimide: Another related compound used in the synthesis of various nitrogen-containing heterocycles.
Uniqueness: This fluorine substitution can significantly alter the compound’s electronic properties, making it more suitable for specific reactions and applications compared to its non-fluorinated counterparts .
特性
分子式 |
C18H6F2N2O7 |
|---|---|
分子量 |
400.2 g/mol |
IUPAC名 |
(6-fluoro-2,3-dioxoindole-1-carbonyl) 6-fluoro-2,3-dioxoindole-1-carboxylate |
InChI |
InChI=1S/C18H6F2N2O7/c19-7-1-3-9-11(5-7)21(15(25)13(9)23)17(27)29-18(28)22-12-6-8(20)2-4-10(12)14(24)16(22)26/h1-6H |
InChIキー |
JIYXFJRYDCIXAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)N(C(=O)C2=O)C(=O)OC(=O)N3C4=C(C=CC(=C4)F)C(=O)C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-Methoxyphenyl)methoxy]benzoic acid](/img/structure/B14032921.png)

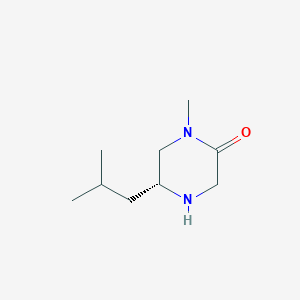

![4,5,5a,6,7,8-Hexahydro-3,5,6,6-tetramethylcyclopenta[c]pentalen-2(1H)-one](/img/structure/B14032946.png)


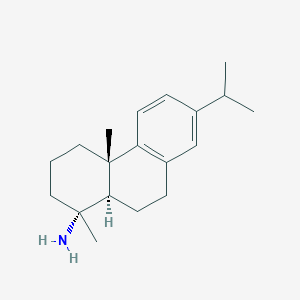
![N-[(3-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14032981.png)
